N2-Cyano-2-[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridylthio]acetamidine
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Overview
Description
(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of cyano, phenyl, and trifluoromethyl groups through various substitution reactions. The final step involves the formation of the ethanimidamide moiety through a reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. Additionally, purification methods like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Amino Acids: Building blocks of proteins, with structures involving amino and carboxyl groups.
Uniqueness
(E)-N’-CYANO-2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10F3N5S |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N'-cyano-2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide |
InChI |
InChI=1S/C16H10F3N5S/c17-16(18,19)12-6-13(10-4-2-1-3-5-10)24-15(11(12)7-20)25-8-14(22)23-9-21/h1-6H,8H2,(H2,22,23) |
InChI Key |
WMKWAZROBCDPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=NC#N)N |
Origin of Product |
United States |
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